molecular formula C43H58N2O15 B118125 Respinomycin A2 CAS No. 151233-04-4

Respinomycin A2

Katalognummer B118125
CAS-Nummer: 151233-04-4
Molekulargewicht: 842.9 g/mol
InChI-Schlüssel: RMEJXXRMYWGEAP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Respinomycin A2 is a natural product that belongs to the family of ansamycin antibiotics. It was first discovered in the fermentation broth of Streptomyces respiniensis, a soil-dwelling bacterium, and has since been studied for its potential therapeutic benefits. Respinomycin A2 has been found to exhibit potent antitumor activity, making it a promising candidate for cancer treatment.

Wirkmechanismus

The mechanism of action of Respinomycin A2 is not fully understood, but it is believed to involve the inhibition of Hsp90, a molecular chaperone that is essential for the stability and function of many proteins involved in cancer cell growth and survival. By inhibiting Hsp90, Respinomycin A2 disrupts the function of these proteins, leading to cancer cell death.

Biochemische Und Physiologische Effekte

Respinomycin A2 has been found to exhibit potent antitumor activity, making it a promising candidate for cancer treatment. It has also been shown to inhibit the growth of cancer cells in animal models, suggesting that it may have therapeutic potential in vivo. However, the exact biochemical and physiological effects of Respinomycin A2 on cancer cells and healthy cells are not fully understood, and further research is needed to elucidate these effects.

Vorteile Und Einschränkungen Für Laborexperimente

Respinomycin A2 has several advantages and limitations for lab experiments. One advantage is its potent antitumor activity, which makes it a valuable tool for studying cancer cell growth and survival. Another advantage is its specificity for Hsp90, which allows for the targeted inhibition of this molecular chaperone. However, the low yield of Respinomycin A2 from the fermentation process makes it a challenging compound to produce in large quantities, which may limit its use in certain experiments.

Zukünftige Richtungen

There are several future directions for the study of Respinomycin A2. One direction is to further elucidate its mechanism of action, including its effects on specific proteins involved in cancer cell growth and survival. Another direction is to optimize the synthesis method for Respinomycin A2, in order to increase the yield and availability of this compound for further research. Additionally, Respinomycin A2 may have potential as a therapeutic agent for other diseases, such as neurodegenerative disorders, and further research is needed to explore these possibilities.

Synthesemethoden

The synthesis of Respinomycin A2 involves the fermentation of Streptomyces respiniensis in a suitable culture medium, followed by extraction and purification of the antibiotic. The isolation of Respinomycin A2 from the fermentation broth is a complex process that involves multiple steps, including solvent extraction, column chromatography, and crystallization. The yield of Respinomycin A2 from this process is relatively low, making it a challenging compound to produce in large quantities.

Wissenschaftliche Forschungsanwendungen

Respinomycin A2 has been extensively studied for its potential therapeutic benefits in cancer treatment. It has been found to exhibit potent antitumor activity against a variety of cancer cell lines, including lung, breast, and colon cancer. Respinomycin A2 has also been shown to inhibit the growth of cancer cells in animal models, making it a promising candidate for further development as a cancer treatment.

Eigenschaften

CAS-Nummer

151233-04-4

Produktname

Respinomycin A2

Molekularformel

C43H58N2O15

Molekulargewicht

842.9 g/mol

IUPAC-Name

24-[4-amino-5-(4,5-dihydroxy-3-methoxy-4,6-dimethyloxan-2-yl)oxy-4,6-dimethyloxan-2-yl]oxy-23-(dimethylamino)-11,15,22-trihydroxy-12-methoxy-1,11-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7(16),8,14-hexaene-6,17-dione

InChI

InChI=1S/C43H58N2O15/c1-17-34(50)42(5,52)37(54-10)39(56-17)59-35-18(2)55-25(16-40(35,3)44)57-36-28(45(7)8)32(49)38-58-33-23(43(36,6)60-38)12-11-20-27(33)31(48)26-22(29(20)46)13-19-15-41(4,51)24(53-9)14-21(19)30(26)47/h11-13,17-18,24-25,28,32,34-39,47,49-52H,14-16,44H2,1-10H3

InChI-Schlüssel

RMEJXXRMYWGEAP-UHFFFAOYSA-N

SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2(C)N)OC3C(C(C4OC5=C(C3(O4)C)C=CC6=C5C(=O)C7=C(C6=O)C=C8CC(C(CC8=C7O)OC)(C)O)O)N(C)C)C)OC)(C)O)O

Kanonische SMILES

CC1C(C(C(C(O1)OC2C(OC(CC2(C)N)OC3C(C(C4OC5=C(C3(O4)C)C=CC6=C5C(=O)C7=C(C6=O)C=C8CC(C(CC8=C7O)OC)(C)O)O)N(C)C)C)OC)(C)O)O

Synonyme

respinomycin A2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.